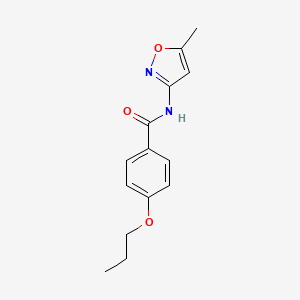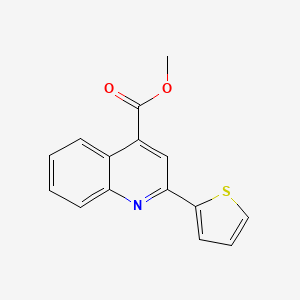
N-(5-methyl-3-isoxazolyl)-4-propoxybenzamide
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-4-propoxybenzamide: is an organic compound characterized by the presence of an isoxazole ring and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-3-isoxazolyl)-4-propoxybenzamide typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For example, 5-methyl-3-isoxazole can be prepared by reacting methyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
-
Formation of the Benzamide Moiety: : The benzamide moiety can be synthesized by reacting 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
-
Coupling Reaction: : The final step involves coupling the isoxazole ring with the benzamide moiety. This can be achieved through a nucleophilic substitution reaction where the amine group of the isoxazole reacts with the acid chloride of the benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : N-(5-methyl-3-isoxazolyl)-4-propoxybenzamide can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group in the benzamide moiety.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the propoxy group. Reagents such as sodium hydride and alkyl halides can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(5-methyl-3-isoxazolyl)-4-propoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of N-(5-methyl-3-isoxazolyl)-4-propoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-methyl-3-isoxazolyl)-4-methoxybenzamide
- N-(5-methyl-3-isoxazolyl)-4-ethoxybenzamide
- N-(5-methyl-3-isoxazolyl)-4-butoxybenzamide
Uniqueness
N-(5-methyl-3-isoxazolyl)-4-propoxybenzamide is unique due to its specific propoxy substituent, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-8-18-12-6-4-11(5-7-12)14(17)15-13-9-10(2)19-16-13/h4-7,9H,3,8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWFYXCTXIVCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-methoxybenzenesulfonohydrazide](/img/structure/B3914465.png)
![3-[(2,5-DIMETHOXYANILINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B3914476.png)
![4-{[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B3914495.png)
![(4-BUTOXYPHENYL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3914508.png)
![methyl (2S,4R)-1-methyl-4-{[4-(1H-pyrazol-5-yl)benzoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3914509.png)

![8-[(1,3-benzodioxol-5-yloxy)acetyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3914521.png)
![methyl 4-(3,4-dimethoxyphenyl)-2-[(4-isobutoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3914522.png)
![2-{[3-(Methoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B3914538.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide](/img/structure/B3914542.png)
![2-{2-methoxy-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3914548.png)
![N-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3914557.png)
![4-tert-butyl-N'-[(5-chloro-2-thienyl)methylene]cyclohexanecarbohydrazide](/img/structure/B3914565.png)
